![molecular formula C22H23ClFN3O3 B13426107 Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride is a chemical compound used as an impurity standard in the pharmaceutical industry. It is related to droperidol, a medication used to prevent nausea and vomiting.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Droperidol Imp. D (EP) typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole ring, followed by the introduction of the fluorophenyl group and the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for Droperidol Imp. D (EP) would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity, and adhering to regulatory standards.
化学反応の分析
Types of Reactions
Droperidol Imp. D (EP) can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydropyridine ring to its corresponding oxide.
Reduction: Reduction of the oxo groups to hydroxyl groups.
Substitution: Substitution reactions involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding N-oxide, while reduction may produce hydroxyl derivatives.
科学的研究の応用
Droperidol Imp. D (EP) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in quality control processes to ensure the purity and efficacy of pharmaceutical products.
作用機序
The mechanism of action of Droperidol Imp. D (EP) involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to Droperidol Imp. D (EP) include other impurities and analogs of droperidol, such as:
- Droperidol Imp. A
- Droperidol Imp. B
- Droperidol Imp. C
Uniqueness
Droperidol Imp. D (EP) is unique due to its specific chemical structure, which includes the fluorophenyl group and the benzimidazole ring. This uniqueness may confer distinct pharmacological properties and interactions compared to other similar compounds.
Conclusion
Droperidol Imp. D (EP) is a valuable compound in the pharmaceutical industry, with applications in research, quality control, and potential therapeutic uses. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for its effective utilization.
特性
分子式 |
C22H23ClFN3O3 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H22FN3O3.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28;/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28);1H |
InChIキー |
YXGOZNIFGUKCSC-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)

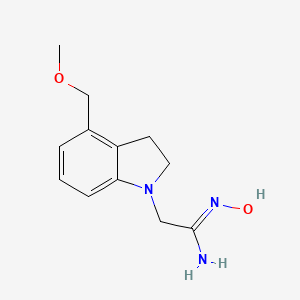
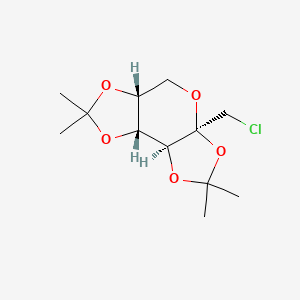
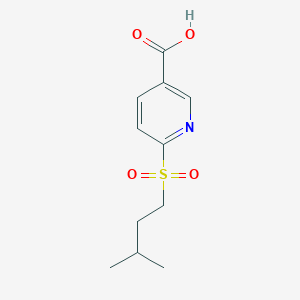
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)

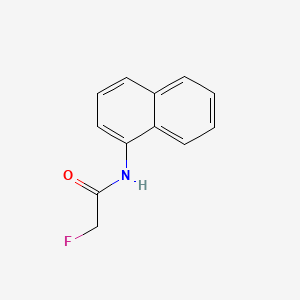
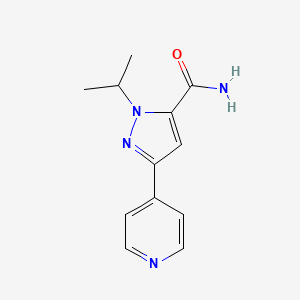
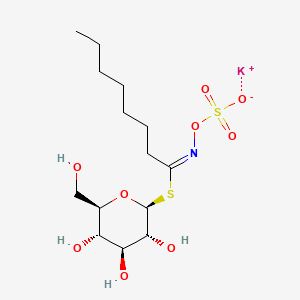
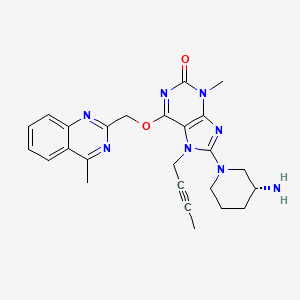
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
